molecular formula C10H13ClFN B2397349 Cyclopropyl(3-fluorophenyl)methanamine hydrochloride CAS No. 844470-94-6

Cyclopropyl(3-fluorophenyl)methanamine hydrochloride

Cat. No. B2397349
CAS RN: 844470-94-6
M. Wt: 201.67
InChI Key: TXLZGGFBECOOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(3-fluorophenyl)methanamine hydrochloride, or CPFMHCl, is a synthetic organic compound with a variety of scientific and industrial applications. CPFMHCl is a member of the cyclic amine family and is composed of a cyclopropyl group attached to a 3-fluorophenyl group and a methylamine group, all of which are bound together by a hydrochloride group. CPFMHCl is used as a reagent in various chemical reactions, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals and other compounds. CPFMHCl also has potential applications in the medical field, as it has been shown to have biochemical and physiological effects on cells and organisms.

Scientific Research Applications

CPFMHCl has been used as a reagent in various chemical reactions, such as the synthesis of polymers, the preparation of pharmaceuticals, and the synthesis of other compounds. CPFMHCl has also been used as a catalyst in the production of polymers, and it has been studied as a potential drug for the treatment of various diseases. In addition, CPFMHCl has been studied as a potential biomarker for the diagnosis of certain diseases, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of CPFMHCl is not yet fully understood. However, it is believed that CPFMHCl binds to certain receptors in cells and modulates their activity. This binding is thought to be mediated by the 3-fluorophenyl group, which is believed to interact with the receptors and cause changes in their activity.
Biochemical and Physiological Effects
CPFMHCl has been shown to have biochemical and physiological effects on cells and organisms. In vitro studies have shown that CPFMHCl can modulate the activity of certain receptors, such as the serotonin receptor, and can inhibit the activity of enzymes, such as cytochrome P450. In vivo studies have shown that CPFMHCl can modulate the activity of certain neurotransmitters, such as serotonin, and can also affect the activity of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

CPFMHCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, CPFMHCl has a wide range of potential applications in the medical field, making it an attractive target for research. However, CPFMHCl is not suitable for use in clinical trials due to its potential toxicity and lack of safety data.

Future Directions

There are several potential future directions for the study of CPFMHCl. First, further research is needed to better understand the mechanism of action of CPFMHCl, as well as its biochemical and physiological effects on cells and organisms. Second, additional studies are needed to explore the potential therapeutic applications of CPFMHCl, such as its use as a drug for the treatment of various diseases. Third, additional research is needed to explore the potential use of CPFMHCl as a biomarker for the diagnosis of certain diseases, such as Alzheimer's disease. Finally, additional studies are needed to explore the potential use of CPFMHCl as a reagent in various chemical reactions, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals and other compounds.

Synthesis Methods

CPFMHCl is synthesized by a two-step process. The first step involves the reaction of 3-fluorophenylmagnesium bromide and cyclopropyl bromide, which yields a cyclopropyl(3-fluorophenyl)methane intermediate. This intermediate is then reacted with hydrochloric acid to produce CPFMHCl. This synthesis method is simple and efficient, and it has been used to synthesize a variety of cyclic amines.

properties

IUPAC Name

cyclopropyl-(3-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLZGGFBECOOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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